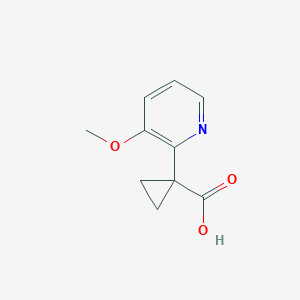
1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyclopropanes like “1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid” can be achieved through several methods. One such method involves a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11NO3 . The InChI code is 1S/C10H11NO3.ClH/c1-14-8-4-2-3-7 (11-8)10 (5-6-10)9 (12)13;/h2-4H,5-6H2,1H3, (H,12,13);1H .
Chemical Reactions Analysis
Cyclopropanes like “this compound” can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with aryl bromides or triflates . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 193.2 . It is a powder at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of cis-disubstituted cyclopropanes, including the transformation of cyclopropenecarboxylate to cis-cyclopropane, demonstrates the importance of 1-(3-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid derivatives in preparing complex cyclopropane-containing compounds, such as dehydroamino acids and dictyopterene C′ (Imogaı̈ et al., 1998).
- Research on the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA) from 2-methoxystyrene involves a cyclopropanation reaction, highlighting a potential route for large-scale syntheses (Lu Xin-y, 2013).
- The cyclopropanation of olefins like norbornadiene using methyl esters of 1-alkylcyclopropene-3-carboxylic acids leads to the formation of vinylcyclopropane derivatives, indicating the versatility of cyclopropane carboxylic acids in organic synthesis (Tomilov et al., 1985).
Biological and Pharmaceutical Applications
- 1-(Malonylamino) cyclopropane-1-carboxylic acid, a derivative, is identified as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, indicating its biological significance (Hoffman et al., 1982).
- The cyclopropanation reaction of pyridinium ylides bearing an 8-phenylmenthyl ester group has been studied, leading to activated cyclopropanes with cyano groups and carboxylic ester groups, which are valuable in medicinal chemistry (Kojima et al., 2006).
Material Science Applications
- The synthesis of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes and their radical polymerization indicates the role of cyclopropane carboxylic acids in the development of new polymers with potential applications in material science (Moszner et al., 1999).
Safety and Hazards
The safety information for “1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(3-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-7-3-2-6-11-8(7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPDWZMBNKZWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2532412.png)

![5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2532417.png)
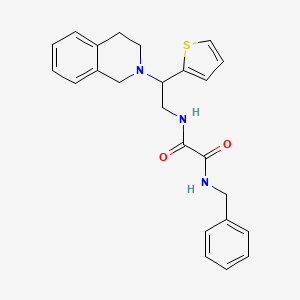
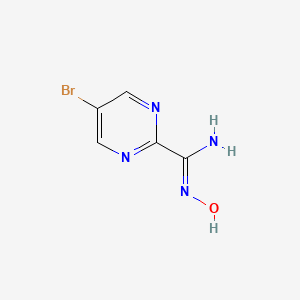
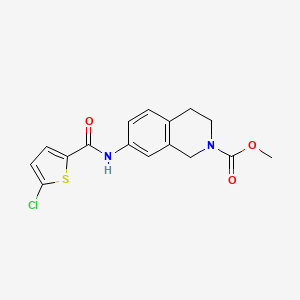
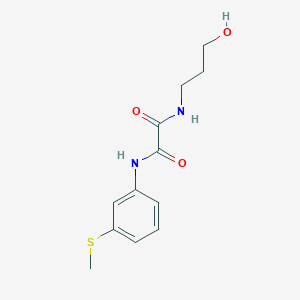
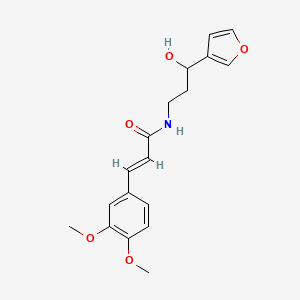
![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2532429.png)
![Phenyl-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2532430.png)
![1-(2-Fluorophenyl)-4-({[5-(4-fluorophenyl)-1,3-oxazol-2-yl]thio}acetyl)piperazine](/img/structure/B2532431.png)
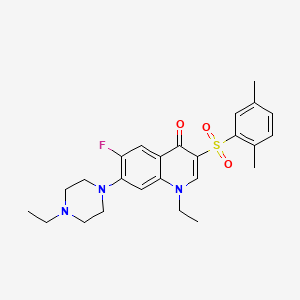
![3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532434.png)
